3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide
CAS No.: 663168-41-0
Cat. No.: VC21528459
Molecular Formula: C17H16N2O5S
Molecular Weight: 360.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 663168-41-0 |
|---|---|
| Molecular Formula | C17H16N2O5S |
| Molecular Weight | 360.4g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C17H16N2O5S/c1-24-14-8-4-3-7-13(14)18-16(20)10-11-19-17(21)12-6-2-5-9-15(12)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
| Standard InChI Key | FGONZTKJLPWMHI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Introduction
Synthesis and Preparation
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide likely involves a multi-step process, starting with the formation of the benzisothiazole core, followed by the introduction of the propanamide and 2-methoxyphenyl groups. Specific synthesis protocols are not detailed in available literature.
Biological Activity and Applications
While specific biological activity data for 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide is scarce, related benzisothiazole compounds have shown potential in pharmaceutical applications due to their ability to interact with biological targets. The presence of a 2-methoxyphenyl group may enhance solubility and bioavailability.
| Potential Application | Description |
|---|---|
| Pharmaceutical Research | May exhibit activity against specific biological targets, similar to other benzisothiazole derivatives. |
| Chemical Synthesis | Used as an intermediate in the synthesis of more complex molecules. |
Safety and Handling
Given the lack of specific safety data for 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide, handling should follow general guidelines for organic compounds. This includes wearing protective gear and ensuring proper ventilation.
| Safety Precaution | Description |
|---|---|
| Protective Gear | Gloves, goggles, and lab coat recommended. |
| Ventilation | Handle in a well-ventilated area. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume